Isocytosine: A Comprehensive Physicochemical Profile for Advanced Research and Development
Isocytosine: A Comprehensive Physicochemical Profile for Advanced Research and Development
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a unique profile for applications in synthetic biology, medicinal chemistry, and materials science.[1][2][3][4] As a non-natural nucleobase, its distinct hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, enable the expansion of the genetic alphabet and the development of novel therapeutic agents.[1][4] This document provides a detailed overview of the core physicochemical properties of isocytosine, outlines standard experimental protocols for their determination, and visualizes key molecular interactions and workflows to support advanced research and drug development endeavors.
Core Physicochemical Properties
Isocytosine (2-aminouracil) is a pyrimidine derivative distinguished from cytosine by the swapped positions of its exocyclic amine and carbonyl groups.[1][3] This structural alteration profoundly influences its chemical and physical characteristics.
General and Structural Properties
The fundamental identifiers and structural details of isocytosine are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-1H-pyrimidin-6-one | [5] |
| Synonyms | 2-Aminouracil, 2-Amino-4-hydroxypyrimidine | [5][6][7] |
| CAS Number | 108-53-2 | [1][5][6][8] |
| Molecular Formula | C₄H₅N₃O | [1][5][9] |
| Molecular Weight | 111.10 g/mol | [1][5][9] |
| Appearance | White to off-white crystalline powder/solid | [6] |
| Canonical SMILES | C1=CN=C(NC1=O)N | [5][10] |
| InChI Key | XQCZBXHVTFVIFE-UHFFFAOYSA-N | [5][6] |
Thermodynamic and Spectroscopic Properties
Quantitative data regarding the thermodynamic and spectroscopic behavior of isocytosine are crucial for its application and handling.
| Property | Value | Reference(s) |
| Melting Point | 275 °C (decomposes) | [1][6][11] |
| Boiling Point | 360-365 °C (Predicted) | [8] |
| pKa | 9.59 ± 0.40 (Predicted) | [6][8] |
| UV Absorption (λmax) | 215 nm, 257 nm (in 0.1 N HCl)225 nm, 273 nm (in 0.1 N NaOH) | [1] |
| LogP (Octanol/Water) | -0.6479 | [10] |
Solubility Profile
Isocytosine exhibits varied solubility depending on the solvent system, which is a critical consideration for experimental design and formulation.
| Solvent System | Solubility | Reference(s) |
| Water (25 °C) | ~0.2 g/L (Sparingly soluble) | [8] |
| Acetic Acid | 50 mg/mL (with heat) | [1] |
| DMSO | 11 - 31.82 mg/mL (may require heat/sonication) | [7][9] |
| Hot Water, DMF | Soluble | [6][8] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [9] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [9] |
Key Molecular Interactions
The primary utility of isocytosine in synthetic biology stems from its ability to form a stable base pair with isoguanine, featuring three intermolecular hydrogen bonds, analogous to the canonical guanine-cytosine pair.
Experimental Protocols
Detailed and reproducible methodologies are essential for verifying the physicochemical properties of isocytosine. The following sections describe standard operating procedures for key analytical experiments.
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of isocytosine in a given aqueous buffer. The shake-flask method is considered the gold standard for its reliability.[12]
Principle: Excess solid isocytosine is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, representing the equilibrium solubility.
Materials:
-
Isocytosine, crystalline powder (≥99% purity)
-
Selected aqueous buffer (e.g., pH 7.4 phosphate-buffered saline)
-
HPLC-grade acetonitrile and water
-
Calibrated analytical balance, pH meter
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, low-binding)
-
Autosampler vials and a validated HPLC-UV system
Procedure:
-
Add an excess amount of solid isocytosine (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the selected buffer. Ensure the amount added is sufficient to leave undissolved solid at equilibrium.
-
Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature).
-
Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 48-72 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for 1-2 hours to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. Discard the first few drops to saturate any binding sites on the filter.
-
Dilute the filtrate with the mobile phase as necessary to fall within the linear range of the HPLC calibration curve.
-
Analyze the sample by a validated HPLC-UV method, quantifying the concentration against a standard curve of isocytosine.
-
The resulting concentration is reported as the equilibrium solubility in mg/mL or mM.
Workflow for pH-Dependent UV-Vis Spectroscopy
This workflow is used to determine the maximum absorption wavelengths (λmax) of isocytosine under different pH conditions, which provides insight into its ionic species.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of isocytosine (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12 using appropriate buffer systems like citrate, phosphate, and borate).
-
Sample Preparation: Create a working solution for each pH point by diluting a small aliquot of the stock solution into each buffer to a final concentration suitable for UV analysis (e.g., 10 µg/mL).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the corresponding buffer of each sample as the blank reference.
-
Spectral Acquisition: Scan each sample across a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Record the wavelength of maximum absorbance (λmax) from the spectrum at each pH. A plot of λmax versus pH can be used to observe spectral shifts indicative of protonation/deprotonation events and can be used to estimate pKa values.
Biological and Chemical Context
Isocytosine is not a component of natural nucleic acids but serves as a valuable tool in chemical and biological research.[2]
-
Expanded Genetic Systems: Its most prominent role is as a component of "hachimoji" DNA and RNA, an eight-letter genetic system that expands the information-carrying capacity of nucleic acids.[9]
-
Antiviral Research: The isocytosine scaffold has been incorporated into the synthesis of acyclic nucleoside analogues to investigate their antiviral properties.[1]
-
Physicochemical Studies: It is frequently used as a model compound in studies of metal complex binding, tautomerism, proton transfer effects, and hydrogen bonding in nucleobases.[6][7] The crystal structure of isocytosine reveals two distinct tautomeric forms in the solid state, co-crystallized in a 1:1 ratio and linked by hydrogen bonds.[13] This tautomerism is a key area of physical organic chemistry research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. acs.org [acs.org]
- 3. Isocytosine | 107646-85-5 | Benchchem [benchchem.com]
- 4. alchetron.com [alchetron.com]
- 5. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isocytosine | 108-53-2 [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. guidechem.com [guidechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemscene.com [chemscene.com]
- 11. Isocytosine [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
